4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid
Description
Contextual Significance of Pyridine (B92270) Carboxylic Acids in Chemical Research
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of over 7,000 existing drug molecules. nih.govrsc.org The nitrogen atom in the pyridine ring imparts unique properties, such as basicity, polarity, and the ability to form hydrogen bonds, which are crucial for interactions with biological targets. nih.govsemanticscholar.org
Pyridine carboxylic acids, including isomers like picolinic acid, nicotinic acid, and isonicotinic acid, are particularly noteworthy. nih.gov This class of compounds has been instrumental in the development of a wide array of pharmaceuticals targeting numerous conditions such as cancer, diabetes, tuberculosis, and inflammatory diseases. nih.gov Their versatility also extends to agricultural chemistry and materials science, where they are used as building blocks for agrochemicals and as ligands in coordination chemistry. mountainscholar.org The presence of the carboxylic acid group provides a handle for further chemical modifications and can play a direct role in the molecule's biological activity.
Importance of Halogenated Pyridine Systems in Organic and Medicinal Chemistry
The introduction of halogen atoms onto a pyridine ring is a critical strategy in the design of functional molecules. nih.govacs.org Halopyridines serve as essential building blocks in the synthesis of pharmaceuticals and agrochemicals. mountainscholar.orgnih.govacs.org The carbon-halogen bond is a versatile functional group that can be transformed through various cross-coupling reactions, allowing for the diversification of complex molecules. nih.gov
From a medicinal chemistry perspective, halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can alter lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov Halogen bonds, a type of non-covalent interaction involving a halogen atom as a Lewis acid, are increasingly recognized as important for ligand-target stability and affinity. nih.gov The strategic placement of halogens on a pyridine scaffold is a key tactic in rational drug design. nih.gov
Specific Research Interest in 4-Hydroxy-3,5-diiodopyridine-2-carboxylic Acid
The specific research interest in this compound stems from the combined influence of its constituent functional groups. The di-iodo substitution makes it a heavy-atom-rich molecule, a feature that can be exploited in fields such as X-ray crystallography or as a synthon for radiolabeled compounds. The iodine atoms are also excellent leaving groups in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate for synthesizing more complex, polysubstituted pyridine derivatives.
The presence of both a hydroxyl and a carboxylic acid group offers multiple points for hydrogen bonding and potential coordination sites for metal ions. These groups also significantly influence the electronic properties of the pyridine ring, which is further modulated by the strongly electron-withdrawing iodine atoms.
Overview of Research Domains and Methodological Approaches
Research involving this compound primarily falls within the domain of synthetic organic chemistry. A key methodological approach for its preparation involves the direct iodination of a pyridine precursor. For instance, the synthesis of the related compound 3,5-diiodo-4-hydroxypyridine can be achieved by treating 4-hydroxypyridine (B47283) with an in-situ generated source of iodine. google.com A similar electrophilic substitution strategy would be applicable for the synthesis of the title compound, starting from 4-hydroxypicolinic acid.
The characterization of this and related compounds relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure, while mass spectrometry confirms the molecular weight and elemental composition. nih.gov Advanced techniques such as X-ray crystallography could provide definitive information about the solid-state structure and intermolecular interactions.
Table 2: Key Structural Features and Their Significance
| Feature | Significance |
|---|---|
| Pyridine Core | A "privileged scaffold" in medicinal chemistry, providing a basic nitrogen for biological interactions. nih.govresearchgate.net |
| Carboxylic Acid Group | Offers a site for derivatization and can act as a hydrogen bond donor/acceptor or metal ligand. nih.gov |
| Hydroxyl Group | Modulates electronic properties and provides an additional site for hydrogen bonding. |
| Di-iodo Substitution | Influences acidity and reactivity; provides sites for further functionalization via cross-coupling reactions. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3,5-diiodo-4-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I2NO3/c7-2-1-9-4(6(11)12)3(8)5(2)10/h1H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWWGUDNSTYDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)C(=O)O)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704497 | |
| Record name | 3,5-Diiodo-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856835-95-5 | |
| Record name | 3,5-Diiodo-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
General Principles of Pyridine-2-carboxylic Acid Synthesis
The synthesis of pyridine-2-carboxylic acids, also known as picolinic acids, is a fundamental area of heterocyclic chemistry. These compounds serve as crucial building blocks and intermediates in the development of pharmaceuticals and other functional materials. General strategies often involve the oxidation of a pre-existing alkyl group at the 2-position of the pyridine (B92270) ring or the introduction of a carboxyl group through methods like metal-catalyzed carbonylation or the use of organometallic reagents. The functionalization of the pyridine ring itself can be challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. Therefore, synthetic routes must be carefully designed to control reactivity and achieve the desired regioselectivity.
Targeted Synthesis of 4-Hydroxypyridine (B47283) Derivatives
The introduction of a hydroxyl group at the 4-position of the pyridine ring is a key step toward the target molecule. This functionality significantly influences the electronic properties of the ring and can direct subsequent substitution reactions. Several distinct strategies have been developed to construct the 4-hydroxypyridine core.
A flexible and powerful method for synthesizing highly substituted 4-hydroxypyridine derivatives is a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids. nih.govchim.it This approach assembles the pyridine ring in a convergent manner, allowing for significant structural diversity. The process typically occurs in two steps: first, a multicomponent reaction to form a β-methoxy-β-ketoenamide intermediate, followed by a cyclocondensation reaction to yield the final 4-hydroxypyridine. nih.gov The reaction has a broad scope, accommodating a wide variety of nitriles and carboxylic acids, including those with chiral centers, to produce enantiopure pyridines. nih.govresearchgate.net
The general mechanism involves an initial reaction between the lithiated alkoxyallene and the nitrile, followed by acylation with the carboxylic acid to form the key β-ketoenamide intermediate. chim.it This intermediate then undergoes an intramolecular aldol-type cyclization, followed by elimination, to form the pyridin-4-one, which exists in equilibrium with its tautomeric form, the 4-hydroxypyridine. chim.it The choice of starting materials directly dictates the substituents at the 2- and 6-positions of the resulting pyridine ring. nih.gov
Note: This table is illustrative of the scope of the reaction as described in the cited literature.
An alternative and historically significant route to 4-hydroxypyridines involves the transformation of pyrone or pyridone precursors. 4H-Pyran-4-ones can be converted into 4-hydroxypyridines by reaction with an ammonia (B1221849) source. google.com For instance, 2-trifluoromethyl-4H-pyran-4-one can be treated with aqueous ammonia to yield 4-hydroxy-2-trifluoromethylpyridine. google.com This method leverages the accessibility of pyrone derivatives, which can be synthesized from precursors like 1,3-diketones. google.com
Similarly, 4-hydroxy-2-pyridone derivatives are valuable intermediates. nih.gov These structures, which are themselves an important class of heterocycles found in many natural products, can be synthesized through various condensation reactions. nih.govresearchgate.net For example, the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate yields 4-hydroxy-2-pyridone derivatives. nih.gov These pyridone systems can then be further modified to achieve the desired substitution pattern for the target molecule. The versatility of the hydroxypyr(id)one scaffold makes it a cornerstone in the rational design of various functional molecules. nih.gov
Introduction of Halogen Substituents: Diiodination Techniques
With the 4-hydroxy-pyridine-2-carboxylic acid core established, the final key transformation is the introduction of two iodine atoms at the 3- and 5-positions.
The direct iodination of pyridine rings via C-H activation is a primary strategy for introducing iodine substituents. One common method for the synthesis of 4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid involves the direct iodination of the 4-hydroxy-2-pyridinecarboxylic acid precursor using iodine and a suitable oxidizing agent under controlled conditions.
More broadly, radical-based direct C–H iodination protocols have been developed for various nitrogen-containing heterocycles, including pyridines and pyridones. scispace.comrsc.org These methods often employ reagents like potassium persulfate (K₂S₂O₈) and sodium iodide. scispace.com For pyridone substrates, this approach can lead to diiodination at the C3 and C5 positions. scispace.comresearchgate.net The regioselectivity of these reactions is a critical consideration, as the electronic nature of the pyridine ring and the directing effects of existing substituents will influence the position of iodination. For a 4-hydroxypyridine, the hydroxyl group is an activating, ortho-, para-directing group, which would favor electrophilic substitution at the adjacent 3- and 5-positions, making direct diiodination a feasible strategy.
Table 2: Conditions for Direct Iodination of Pyridine and Pyridone Scaffolds
| Substrate Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Pyridones | K₂S₂O₈, NaI, MnSO₄ | Dichloroethane (DCE), 130 °C | C3 and C5 diiodination scispace.com |
| Electron Deficient Pyridones | K₂S₂O₈, NaI, MnSO₄ | Dichloroethane (DCE), 130 °C | Diiodination proceeds smoothly scispace.com |
Note: This table summarizes general findings on iodination reactions relevant to the target structure.
Decarboxylative halogenation represents an alternative strategy for introducing halogens onto an aromatic or heteroaromatic ring. nih.govacs.org In this process, a carboxylic acid group is replaced by a halogen atom. acs.org This method can be particularly useful for installing a halogen at a position that might be difficult to access through direct electrophilic halogenation. acs.org
Recent advances have led to unified approaches for the decarboxylative halogenation of (hetero)aryl carboxylic acids, including pyridine carboxylic acids, using copper catalysis via a ligand-to-metal charge transfer (LMCT) mechanism. princeton.eduacs.org This strategy can accommodate all regioisomers of pyridine carboxylic acids (2-, 3-, and 4-substituted) and can be used to introduce bromine, iodine, chlorine, and fluorine. princeton.edu The mechanism is proposed to involve the formation of an aryl radical intermediate, which can then undergo either atom transfer from a halogen source (for bromo- and iodo- derivatives) or capture by copper followed by reductive elimination (for chloro- and fluoro- derivatives). acs.org While this method is highly versatile for various pyridine acids, its direct application to a substrate already containing a carboxylic acid that needs to be preserved (like the 2-carboxy group in the target molecule) would require careful consideration of selectivity or the use of protecting groups. nih.govprinceton.edu
Synthesis of this compound: Direct and Indirect Routes
The synthesis of this compound, a highly substituted pyridine derivative, can be approached through various synthetic pathways. These routes generally involve the construction of the pyridine ring followed by functionalization, or the modification of a pre-existing pyridine scaffold. The selection of a particular route often depends on the availability of starting materials and the desired regioselectivity of the final product.
The synthesis of substituted pyridines often starts from acyclic precursors that can be cyclized to form the pyridine ring. For the synthesis of 4-hydroxypyridines, one common strategy involves the reaction of 1,3-diketones with ammonia, followed by N-acylation and subsequent intramolecular aldol (B89426) condensation. This multi-step process yields substituted 4-hydroxypyridines. google.com Another approach utilizes the reaction of acetylacetone (B45752) enol ethers with ethyl perfluoroalkanoates in the presence of a strong base, followed by an acid-catalyzed cyclization to form pyranones. These pyranones can then be treated with aqueous ammonia to yield 4-hydroxypyridine derivatives. google.com
A more direct approach to a key intermediate, 3,5-diiodo-4-hydroxypyridine, starts from 4-hydroxypyridine. This precursor can be di-iodinated using an in-situ generated iodine source. A mixture of sodium chlorite (B76162) and sodium hypochlorite (B82951) is used to slowly oxidize sodium iodide, providing the iodine required for the reaction. google.com This method is advantageous due to its simplicity and the low cost of the iodinating reagent. google.com
Similarly, the synthesis of 4-hydroxy-3,5-diiodophenylacetic acid, a related compound, involves the iodination of 4-hydroxyphenylacetic acid using a solution of iodine and potassium iodide in an alkaline medium. prepchem.com This highlights a general strategy for the iodination of phenolic compounds that can be conceptually applied to pyridine systems.
The synthesis of 3,6-dihydroxypicolinic acid, which shares some structural features with the target molecule, has been achieved through a two-step process starting from 3-hydroxypicolinic acid via an Elbs oxidation. nih.gov This reaction introduces a second hydroxyl group onto the pyridine ring.
The following table summarizes some key precursors and intermediates in the synthesis of related structures.
| Precursor/Intermediate | Synthetic Route | Target Moiety |
| 1,3-Diketones | Reaction with ammonia, N-acylation, intramolecular aldol condensation | Substituted 4-hydroxypyridines google.com |
| Acetylacetone enol ethers | Reaction with ethyl perfluoroalkanoates, cyclization to pyranones, treatment with ammonia | 4-Hydroxypyridine derivatives google.com |
| 4-Hydroxypyridine | In-situ iodination with NaI/NaClO2/NaOCl | 3,5-Diiodo-4-hydroxypyridine google.com |
| 3-Hydroxypicolinic acid | Elbs oxidation | 3,6-Dihydroxypicolinic acid nih.gov |
Achieving the desired substitution pattern on the pyridine ring, known as regioselective functionalization, is a critical aspect of synthesizing complex molecules like this compound. The inherent reactivity of the pyridine ring often directs functionalization to specific positions. For instance, in many nitrogen-containing heterocycles, cross-coupling reactions tend to occur at the carbon-halogen bond adjacent to the nitrogen atom. nih.gov However, strategies exist to alter this innate selectivity.
The functionalization of dihalogenated pyridines, for example, can be controlled to achieve reaction at the C4 position, which is distal to the nitrogen atom. nih.gov This can be accomplished through carefully selected palladium-catalyzed cross-coupling conditions. nih.gov The ability to selectively functionalize different positions on a multi-halogenated pyridine is crucial for building complex structures. Studies on trihalogenated pyridines have shown that 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine (B12510570) are versatile starting materials for preparing orthogonally functionalized pyridine derivatives. mdpi.com
The introduction of functional groups can also be directed by existing substituents. For instance, the lithiation of 2-alkyl-substituted isonicotinic acids, followed by reaction with an electrophile, can lead to functionalization at a specific position. mdpi.com This directed ortho-metalation is a powerful tool for regioselective synthesis.
Furthermore, the development of methods for the direct C-H functionalization of quinolines, a related heterocyclic system, using transition metal catalysis, offers a more atom- and step-economical approach to introducing new functional groups with high regioselectivity. mdpi.com These advanced strategies could potentially be adapted for the synthesis of highly substituted pyridines.
Functional Group Transformations of this compound
The functional groups present in this compound—the carboxylic acid, the hydroxyl group, and the iodine substituents—offer multiple sites for further chemical modification. These transformations are essential for creating a diverse range of derivatives with potentially new properties and applications.
The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification can be achieved through various methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netgoogle.com For more sensitive substrates, milder conditions are preferred. Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for forming ester bonds. nih.gov Another rapid and mild method utilizes 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent, which can produce esters in high yields within a minute. nih.gov
Amidation , the formation of an amide bond, is a cornerstone of medicinal chemistry. nih.gov This transformation is typically accomplished by activating the carboxylic acid and then reacting it with an amine. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov The use of a catalytic amount of HOBt can be particularly effective for coupling with electron-deficient amines. nih.gov Another approach involves the use of a sulfur trioxide pyridine complex (SO3•py) as an oxidant to facilitate the reaction between a carboxylic acid and a formamide (B127407) derivative. elsevierpure.com
The following table provides a summary of common reagents used for esterification and amidation.
| Transformation | Reagent/Catalyst | Key Features |
| Esterification | Sulfuric Acid (H₂SO₄) | Strong acid catalyst for reaction with alcohols google.com |
| DCC/DMAP | Mild conditions, suitable for sensitive substrates nih.gov | |
| NDTP | Rapid reaction time, high efficiency nih.gov | |
| Amidation | EDC/HOBt/DIPEA | Widely used, effective for various amines nih.gov |
| SO₃•py | Oxidant-mediated coupling with formamides elsevierpure.com |
The 4-hydroxyl group on the pyridine ring behaves similarly to a phenol (B47542) and can undergo various reactions, including alkylation and acylation. It's important to note that 4-hydroxypyridines exist in equilibrium with their 4-pyridone tautomers, which can influence reactivity. tandfonline.com
Alkylation of the hydroxyl group can lead to the formation of ethers. The reaction of 4-hydroxypyridines with alkylating agents like epoxides in the presence of a Lewis acid catalyst can produce O-alkylation products. tandfonline.comtandfonline.com However, under basic conditions, a mixture of N-alkylation and O-alkylation products can be formed. tandfonline.com The choice of reaction conditions is therefore crucial to direct the outcome. The alkylation of 4-pyridones with alkyl halides can lead to attack at the carbonyl oxygen, analogous to the Williamson ether synthesis. ysu.edu
Acylation of the hydroxyl group results in the formation of esters. Acetic anhydride (B1165640) in the presence of pyridine is a common reagent system for the acetylation of hydroxyl groups. nih.gov This reaction is a standard method for protecting hydroxyl functionalities in organic synthesis. nih.gov Generally, pyridines are too electron-deficient to undergo Friedel-Crafts acylation directly on the ring. youtube.com
The iodine atoms at the 3 and 5 positions of the pyridine ring are excellent leaving groups for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org
Cross-coupling reactions , such as the Suzuki-Miyaura, Negishi, and Stille couplings, allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. nih.govyoutube.com These reactions typically employ a palladium catalyst and an organometallic reagent. nih.gov The general mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the organometallic reagent and reductive elimination to form the product and regenerate the catalyst. wikipedia.orgyoutube.com
The regioselectivity of cross-coupling reactions on dihalogenated pyridines can be influenced by the choice of catalyst and reaction conditions. acs.org While reactions often favor the position adjacent to the nitrogen (C2), specific conditions can be employed to promote reaction at the C4 position. nih.govacs.org In the case of this compound, the two iodine atoms are in equivalent electronic environments relative to the nitrogen and hydroxyl group, but steric factors related to the adjacent carboxylic acid group could influence their relative reactivity. The ability to selectively functionalize one iodine over the other would provide a route to unsymmetrically substituted pyridine derivatives.
Stereoselective Synthesis and Chiral Induction in Derivatives
Stereoselective synthesis for derivatives of this compound is centered on the introduction of one or more stereocenters in a controlled manner, leading to the preferential formation of one stereoisomer over others. Given the achiral nature of the parent molecule, chirality must be introduced by modifying the core structure or its substituents. The primary strategies to achieve this involve asymmetric catalysis, the use of chiral auxiliaries, or the dearomatization of the pyridine ring.
Asymmetric Dearomatization:
A powerful strategy for generating chiral, non-aromatic pyridine derivatives is through catalytic stereoselective dearomatization. mdpi.com This process reduces the aromatic pyridine ring to form chiral dihydropyridines, tetrahydropyridines, or piperidines. mdpi.comnih.gov For a derivative of this compound, this would typically require N-functionalization to activate the ring toward nucleophilic attack. mdpi.comacs.org For instance, a copper-hydride catalyzed 1,4-dearomatization could yield substituted dihydropyridines with high enantioselectivity. mdpi.com The electron-withdrawing nature of the iodine and carboxyl groups would significantly influence the regioselectivity of such an addition.
Catalytic Asymmetric Synthesis:
The functional groups on the this compound scaffold provide handles for subsequent stereoselective reactions.
Rhodium-Catalyzed Reactions: A derivative, such as a protected 1,2-dihydropyridine, could serve as a substrate in a rhodium-catalyzed asymmetric carbometalation. acs.org This approach has been successfully used to synthesize enantioenriched 3-substituted piperidines from dihydropyridines and sp²-hybridized boronic acids. acs.org
Copper-Catalyzed Borylation: An enantioselective synthesis of chiral piperidines can be achieved through the stepwise dearomatization and borylation of pyridines, a reaction catalyzed by copper(I) complexes. semanticscholar.org This method could be adapted to introduce a boryl group with stereocontrol, which can then be further functionalized.
Organocatalytic Approaches:
Organocatalysis offers a metal-free alternative for creating chiral molecules. A modular approach using a chiral amine catalyst could assemble a chiral 1,2-dihydropyridine derivative from acyclic precursors like aldehydes and phosphoranes through a sequence of reactions such as Mannich, Wittig, and cycloisomerization. nih.govresearchgate.net This bottom-up strategy allows for significant structural diversity.
Chiral Auxiliaries:
A traditional yet reliable method involves the use of chiral auxiliaries. The carboxylic acid group of this compound can be covalently bonded to a chiral molecule (the auxiliary). This auxiliary then directs the stereoselective course of a subsequent reaction, for example, an alkylation or an addition reaction on the pyridine ring or a side chain. After the desired stereocenter is created, the auxiliary is removed, yielding an enantioenriched product. This method has been used for the stereoselective synthesis of 2,6-disubstituted piperidines. semanticscholar.org
Remote C-H Activation:
More advanced and innovative techniques, such as remote chiral induction, could also be envisioned. These methods use a transient chiral mediator to achieve enantioselective C-H activation at a position far from existing functional groups, a feat that was previously challenging. newswise.com This could allow for the introduction of a chiral center at the C-6 position of the pyridine ring, for instance, while being directed by a group at the C-2 position.
The following table summarizes potential stereoselective strategies applicable to the synthesis of chiral derivatives of this compound, based on established methodologies for other pyridine systems.
| Strategy | Derivative Type | Potential Reagents/Catalysts | Expected Chiral Outcome | Reference |
| Asymmetric Dearomatization | N-Acyl Pyridinium Salt | (Ph-BPE)CuH, Styrene | Enantioenriched 1,4-Dihydropyridine | mdpi.com |
| Asymmetric Carbometalation | Phenyl Pyridine-1(2H)-carboxylate | Rh-catalyst, Arylboronic acid | Enantioenriched 3-Aryl-tetrahydropyridine | acs.org |
| Organocatalytic Cyclization | Acyclic Precursors | Chiral Amine Catalyst | Enantioenriched 1,2-Dihydropyridine | nih.govresearchgate.net |
| Chiral Auxiliary Directed Synthesis | Carboxylic Acid Derivative | Amidine Auxiliary | Diastereomerically enriched 2,6-Disubstituted Piperidine | semanticscholar.org |
These methodologies provide a robust toolkit for the synthetic chemist to access a wide array of chiral derivatives starting from the this compound scaffold. The choice of strategy would depend on the desired final structure, the required level of stereochemical purity, and the compatibility of the reagents with the existing functional groups on the molecule.
Structural Elucidation and Advanced Spectroscopic Analysis
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid is expected to display several characteristic absorption bands corresponding to its carboxylic acid, hydroxyl, and di-iodinated pyridine (B92270) ring moieties.
The presence of the carboxylic acid group gives rise to some of the most distinct features in the IR spectrum. libretexts.org A very broad and intense absorption band is anticipated in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com Overlapping this broad feature, the C-H stretching of the pyridine ring may also appear. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band between 1730 and 1700 cm⁻¹. spectroscopyonline.com
Additional key absorptions include the C-O stretching vibration, typically found between 1320 and 1210 cm⁻¹, and a broad, diagnostically useful O-H out-of-plane bending (wagging) vibration between 960 and 900 cm⁻¹. spectroscopyonline.com Vibrations associated with the substituted pyridine ring, including C=C and C=N stretching, are expected in the 1600-1400 cm⁻¹ region. nih.gov
Table 1: Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3500–2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (dimer) |
| ~3500 | Medium, Broad | O-H Stretch | Hydroxyl Group |
| 1730–1700 | Strong | C=O Stretch | Carboxylic Acid |
| 1600–1400 | Medium-Weak | C=C and C=N Stretches | Pyridine Ring |
| 1320–1210 | Medium | C-O Stretch | Carboxylic Acid |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy serves as a valuable complement to FTIR analysis. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.
For this compound, the symmetric vibrations of the pyridine ring are expected to be prominent in the FT-Raman spectrum. researchgate.net Specifically, the ring breathing mode, a collective in-plane vibration of the entire ring, should yield a strong and characteristic band. researchgate.net The C-I bonds, being relatively non-polar, are also expected to produce noticeable Raman signals at low frequencies. The C=O stretching vibration will also be present, though typically weaker than in the FTIR spectrum.
Table 2: Expected FT-Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 1730–1700 | Medium-Weak | C=O Stretch | Carboxylic Acid |
| 1600–1400 | Strong | C=C and C=N Stretches | Pyridine Ring |
| ~1000 | Strong | Ring Breathing Mode | Pyridine Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides precise information about the number and type of atoms, their connectivity, and their chemical environment.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the small number of protons in the molecule.
The most downfield signal is anticipated for the carboxylic acid proton, which is highly deshielded and typically appears as a broad singlet in the 10–12 ppm region. libretexts.org This signal's broadness is due to hydrogen bonding and chemical exchange. A key diagnostic test is the disappearance of this signal upon the addition of a few drops of deuterium (B1214612) oxide (D₂O) to the NMR tube, as the acidic proton exchanges with deuterium. The phenolic hydroxyl proton is also expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
The molecule contains only one aromatic proton at the 6-position of the pyridine ring. This proton is expected to appear as a sharp singlet in the aromatic region of the spectrum, as it has no adjacent protons to couple with. Its exact chemical shift would be influenced by the electron-withdrawing carboxylic acid group and the neighboring iodine atom.
Table 3: Expected ¹H NMR Signals for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment | Notes |
|---|---|---|---|
| 10.0–12.0 | Broad Singlet | -COOH | Disappears upon D₂O exchange |
| Variable | Broad Singlet | Ar-OH | Chemical shift is solvent/concentration dependent |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom in this compound is expected to produce a single sharp line.
The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the 160–180 ppm range. libretexts.org The five carbons of the pyridine ring will have distinct chemical shifts based on their substituents. The carbons directly bonded to the highly electronegative oxygen atoms (C-2 and C-4) will be shifted downfield. Conversely, the carbons bonded to the iodine atoms (C-3 and C-5) are expected to be shifted significantly upfield due to the heavy-atom effect. The remaining carbon, C-6, will resonate in the typical aromatic carbon region.
Table 4: Expected ¹³C NMR Signals for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment | Notes |
|---|---|---|
| 160–180 | C=O | Carboxylic Acid Carbonyl |
| 140–160 | C-4 | Carbon bearing -OH group |
| 130–150 | C-2 | Carbon bearing -COOH group |
| 110–130 | C-6 | Carbon bearing proton |
Advanced NMR Techniques for Structural Confirmation
While the 1D NMR spectra provide substantial information, two-dimensional (2D) NMR techniques can be employed for unambiguous confirmation of the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the proton at the 6-position (H-6) and the carbon to which it is attached (C-6), definitively assigning both resonances.
These advanced methods, used in concert, allow for the complete and unequivocal structural elucidation of this compound.
Mass Spectrometry Techniques
Mass spectrometry is a critical analytical tool for determining the molecular weight and probing the structure of molecules through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₆H₃I₂NO₃), HRMS is crucial for confirming its composition. The technique can distinguish the compound from other molecules with the same nominal mass but different elemental formulas.
In negative ion mode, the compound is expected to lose a proton (H⁺) from the carboxylic acid or hydroxyl group, forming the [M-H]⁻ ion. The theoretical exact mass of this ion is calculated to be 390.8184 u. Experimental detection of a peak at this m/z value would confirm the elemental composition.
Typical fragmentation patterns for aromatic carboxylic acids in mass spectrometry involve the loss of small, stable neutral molecules. libretexts.orgmiamioh.edu For this compound, characteristic fragmentation pathways would likely include the loss of the hydroxyl group (M-17), the entire carboxyl group (M-45), or decarboxylation with the loss of CO₂ (M-44). libretexts.orgmiamioh.edu The presence of two iodine atoms would also produce a distinctive isotopic pattern in the mass spectrum.
| Ion/Fragment | Formula | Theoretical Exact Mass (u) | Description |
|---|---|---|---|
| [M] | C₆H₃I₂NO₃ | 391.8258 | Molecular Ion |
| [M-H]⁻ | C₆H₂I₂NO₃⁻ | 390.8184 | Deprotonated Molecular Ion |
| [M-OH]⁺ | C₆H₂I₂NO₂⁺ | 374.8254 | Loss of Hydroxyl Radical |
| [M-CO₂] | C₅H₃I₂NO | 346.8309 | Loss of Carbon Dioxide (Decarboxylation) |
| [M-COOH]⁺ | C₅H₂I₂N⁺ | 345.8332 | Loss of Carboxyl Radical |
Functional group-selective ion-molecule reactions are advanced mass spectrometry experiments used to probe the specific reactivity of functional groups within an ion. This technique involves isolating a specific ion (such as the molecular ion or a fragment) and reacting it with a neutral reagent gas inside the mass spectrometer. The resulting product ions provide detailed information about the ion's structure and the chemical properties of its functional groups.
While specific studies employing this technique on this compound are not documented in the available literature, the methodology could be applied to investigate the relative acidity of the hydroxyl and carboxylic acid protons or to probe the reactivity of the iodinated pyridine ring. rsc.org Such reactions can help differentiate between isomers where standard fragmentation patterns are identical. researchgate.netresearchgate.net
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state.
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. Although a specific crystal structure for this compound has not been reported, analysis of related pyridine carboxylic acid and di-iodinated aromatic structures allows for the prediction of its key geometric parameters. nih.govnih.govnih.gov
The analysis would confirm the planar structure of the pyridine ring and determine the precise orientation of the carboxyl and hydroxyl substituents. Key parameters of interest would be the C-I bond lengths and the C-C-N bond angles within the pyridine ring, which can be influenced by the electronic effects of the various substituents. The structure may exist as a zwitterion in the solid state, with the carboxylic proton transferred to the pyridine nitrogen. nih.gov Intramolecular hydrogen bonding between the ortho-positioned carboxylic acid and hydroxyl group is also a possibility.
| Parameter | Typical Value (Å or °) | Reference Compound Type |
|---|---|---|
| C-I Bond Length | ~2.10 Å | Aromatic Iodides |
| Pyridine C-N Bond Length | ~1.34 Å | Pyridine Derivatives iucr.org |
| Pyridine C-C Bond Length | ~1.39 Å | Pyridine Derivatives iucr.org |
| Carboxylic C=O Bond Length | ~1.21 Å | Carboxylic Acids |
| Carboxylic C-O Bond Length | ~1.31 Å | Carboxylic Acids |
| Pyridine C-N-C Angle | ~117° | Pyridine Derivatives |
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. mdpi.com The surface is mapped with functions that highlight different types of close contacts between molecules, such as hydrogen bonds and halogen bonds. mdpi.comiucr.org
For this compound, Hirshfeld analysis would be expected to reveal several key interactions:
Hydrogen Bonding: Strong O-H···O hydrogen bonds forming dimers or chains between the carboxylic acid groups are highly probable. Additional hydrogen bonds involving the hydroxyl group and the pyridine nitrogen (O-H···N or N⁺-H···O) would also be significant. researchgate.netresearchgate.net
Halogen Bonding: The iodine atoms are capable of forming halogen bonds, acting as electrophilic regions (σ-holes) that can interact with nucleophiles like the oxygen atoms of the carboxyl or hydroxyl groups, or the pyridine nitrogen of neighboring molecules. iucr.orgresearchgate.net
A 2D fingerprint plot derived from the Hirshfeld surface deconstructs these interactions, showing the percentage contribution of each type of contact to the total surface. H···H, O···H, and I···H/I···O contacts would likely be the most significant contributors. iucr.org
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy (UV-Visible) investigates the electronic transitions within a molecule upon absorption of light, providing insight into the nature of its conjugated systems and chromophores.
The UV-Vis absorption spectrum of this compound in solution is expected to be dominated by π→π* transitions associated with the substituted pyridine ring and n→π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. libretexts.org Compared to unsubstituted pyridine, the presence of the hydroxyl, carboxyl, and iodo substituents is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.net The exact position of the absorption maxima (λ_max) can be sensitive to solvent polarity. researchgate.net
While many aromatic carboxylic acids are fluorescent, the emission properties of this specific compound are not documented. If fluorescent, analysis would focus on its emission maximum, quantum yield, and Stokes shift (the difference between the absorption and emission maxima). The presence of heavy iodine atoms can sometimes quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state over fluorescence.
Ultraviolet-Visible (UV-Vis) Spectroscopy
While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the expected absorption characteristics can be inferred from the behavior of related pyridine derivatives. The UV-Vis spectrum is anticipated to be dominated by electronic transitions within the aromatic pyridine ring, influenced by the attached functional groups: a hydroxyl group, a carboxylic acid group, and two iodine atoms.
The pyridine nucleus itself exhibits characteristic π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at lower wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atom, are of lower intensity and appear at longer wavelengths. For pyridine derivatives, these absorption bands can be significantly shifted by the presence of substituents.
In the case of this compound, the hydroxyl and carboxylic acid groups are expected to act as auxochromes, potentially causing a bathochromic (red) shift of the π → π* transitions of the pyridine ring. The two iodine atoms are also likely to influence the absorption spectrum, possibly leading to a further red shift. For comparison, other iodinated pyridine derivatives have shown absorption maxima in the UV region. For instance, 5-Iodo-pyridine-3-carbaldehyde Thiosemicarbazone displays absorption maxima at 267 nm and 325 nm when measured in DMSO.
The anticipated UV-Vis spectral data, based on the analysis of similar compounds, can be summarized as follows:
| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |
| π → π | 220 - 350 | High |
| n → π | > 300 | Low |
Note: The data in this table is hypothetical and based on the expected spectroscopic behavior of the compound due to the lack of specific experimental data.
Photophysical Properties and Electronic Transitions
The photophysical properties of this compound, such as its ability to fluoresce or phosphoresce, are intrinsically linked to its electronic structure and the nature of its electronic transitions. The presence of heavy iodine atoms is expected to have a profound impact on these properties.
The electronic transitions in the molecule are primarily the π → π* and n → π* transitions associated with the pyridine ring and its substituents. Upon absorption of UV or visible light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). The fate of this excited state determines the photophysical behavior of the compound.
For many organic molecules, de-excitation can occur through radiative pathways, such as fluorescence (from S₁) or phosphorescence (from an excited triplet state, T₁), or through non-radiative pathways. However, studies on similar compounds, such as 4-hydroxy- and 4-methoxypyridine, have indicated that they are non-fluorescent. This suggests that for this compound, non-radiative decay processes may be dominant.
Furthermore, the presence of two iodine atoms is expected to significantly enhance the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the excited triplet state (T₁). This phenomenon, known as the "heavy-atom effect," is due to increased spin-orbit coupling. A more efficient ISC process would lead to a decrease in fluorescence quantum yield and an increase in the population of the triplet state. Consequently, if the molecule were to exhibit luminescence, phosphorescence would be a more likely outcome than fluorescence.
Dominant π → π* and n → π* electronic transitions.
A probable lack of significant fluorescence, in line with related 4-hydroxypyridine (B47283) compounds.
A pronounced heavy-atom effect due to the di-iodo substitution, favoring intersystem crossing to the triplet state.
Further experimental investigation is required to definitively characterize the UV-Vis absorption spectrum and the specific photophysical pathways of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of a compound. For a molecule like 4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid, these methods can provide deep insights into its behavior at an electronic level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT studies on substituted pyridine (B92270) carboxylic acids typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set to calculate the optimized geometry, vibrational frequencies, and electronic properties of the molecule.
For this compound, DFT calculations would be crucial in determining how the electron-withdrawing iodine atoms and the electron-donating hydroxyl group influence the electron density distribution across the pyridine ring. These calculations would also elucidate the stability of different potential tautomers (e.g., the pyridone form) and the intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. Such studies on similar molecules have shown that substituents significantly impact the electronic and structural characteristics of the pyridine ring.
Ab Initio Methods for Electronic Structure
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they can offer benchmark-quality data for electronic structure.
For this compound, ab initio calculations would be valuable for obtaining highly accurate electronic energies and for studying electron correlation effects. These methods would provide a more precise description of the molecule's wave function, which is essential for a detailed understanding of its chemical bonding and reactivity.
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformation.
Conformational analysis would explore the different spatial arrangements of the atoms that can be obtained by rotation about single bonds. A key aspect for this molecule would be the orientation of the carboxylic acid group relative to the pyridine ring and the potential for intramolecular hydrogen bonding with the adjacent hydroxyl group. The presence of the bulky iodine atoms would also impose steric constraints that influence the preferred conformation.
A hypothetical data table for the optimized geometry of the most stable conformer, as would be generated from DFT calculations, is presented below.
| Parameter | Value |
| Bond Length (C2-C3) | Value in Å |
| Bond Length (C3-C4) | Value in Å |
| Bond Length (C4-O) | Value in Å |
| Bond Length (C3-I) | Value in Å |
| Bond Length (C5-I) | Value in Å |
| Bond Angle (C2-C3-C4) | Value in degrees |
| Bond Angle (I-C3-C4) | Value in degrees |
| Dihedral Angle (N1-C2-C(OOH)-O) | Value in degrees |
Note: The values in this table are placeholders and would need to be determined by actual computational studies.
Electronic Structure Analysis
The analysis of the electronic structure provides insights into the chemical reactivity and properties of a molecule.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.
For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring and the hydroxyl group, while the LUMO would likely be distributed over the carboxylic acid group and the pyridine ring. The large electronegativity of the iodine atoms would be expected to lower the energies of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
A hypothetical table of frontier molecular orbital energies is shown below.
| Parameter | Energy (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Note: These are placeholder values pending actual computational results.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. Positive potential would be expected around the hydrogen atoms of the hydroxyl and carboxylic acid groups. This analysis would be invaluable for understanding the molecule's intermolecular interactions and reactivity patterns.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.de This analysis is invaluable for understanding intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.
For a molecule like this compound, NBO analysis would provide quantitative insights into the electronic interactions between the pyridine ring, the hydroxyl and carboxylic acid functional groups, and the iodine substituents. The analysis quantifies the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs.
In substituted pyridine N-oxides, for instance, NBO analysis has been employed to understand the nature of the semipolar N→O bond and the influence of various substituents on electron density distribution. researchgate.net For this compound, key interactions would likely include:
Delocalization of lone pair electrons from the oxygen atoms of the hydroxyl and carboxylic groups into the antibonding orbitals of the pyridine ring.
Hyperconjugative interactions involving the C-I bonds, influencing the electron density and reactivity of the molecule.
The formation and strength of intramolecular hydrogen bonds, for example, between the hydroxyl group and the carboxylic acid moiety, can be elucidated by examining the relevant donor-acceptor interactions.
The stabilization energies (E(2)) calculated through NBO analysis provide a measure of the strength of these interactions. A hypothetical NBO analysis summary for key interactions in this compound is presented in Table 1.
Table 1: Hypothetical NBO Analysis for this compound This table is illustrative and not based on published experimental data for this specific compound.
Vibrational Frequency Analysis and Normal Coordinate Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Computational vibrational frequency analysis is a crucial tool for assigning the observed spectral bands to specific atomic motions. Normal coordinate analysis, often performed in conjunction with these calculations, helps to describe the nature of these vibrations in terms of contributions from individual bond stretches, angle bends, and torsions.
For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of its fundamental vibrational modes. This information is critical for interpreting experimental spectra and understanding the molecule's structural characteristics. Studies on related molecules, such as pyridine and its deuterated analogs, have established a detailed assignment of their vibrational modes. cdnsciencepub.com Similarly, research on halogenated pyridines has explored the impact of halogen substituents on the ring's vibrational frequencies. rsc.org
Key vibrational modes for this compound would include:
O-H stretching from the hydroxyl and carboxylic acid groups, which would likely be broad in the experimental spectrum due to hydrogen bonding.
C=O stretching of the carboxylic acid, a strong and characteristic band.
Pyridine ring stretching modes.
C-I stretching modes, which are expected at lower frequencies.
In-plane and out-of-plane bending modes involving the various functional groups.
A comparison of calculated and hypothetical experimental frequencies for selected modes is presented in Table 2.
Table 2: Hypothetical Vibrational Frequencies for this compound (cm⁻¹) This table is illustrative and not based on published experimental data for this specific compound.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Computational chemistry plays a vital role in the design and prediction of NLO properties of novel organic molecules. The key parameters that determine a molecule's NLO response are its polarizability (α) and hyperpolarizabilities (β, γ).
Theoretical calculations, typically using Density Functional Theory (DFT), can predict the static and frequency-dependent polarizabilities and hyperpolarizabilities of a molecule. For a molecule like this compound, the presence of a π-conjugated pyridine ring and electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid, iodine) groups suggests the potential for significant NLO properties. Computational studies on pyridine derivatives have shown that structural modifications can significantly impact their NLO response. researchgate.net
The calculated values of the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ) would provide a quantitative measure of the NLO potential of this compound. A hypothetical summary of such calculated NLO properties is given in Table 3.
Table 3: Hypothetical Calculated NLO Properties for this compound This table is illustrative and not based on published experimental data for this specific compound.
The Z-scan technique is an experimental method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. ucf.edu In a typical Z-scan experiment, a sample is moved along the propagation path (z-axis) of a focused laser beam, and the transmittance through a finite aperture in the far field is measured. This technique can reveal whether a material exhibits self-focusing or self-defocusing behavior.
While no specific Z-scan data for this compound is available, studies on other pyridine-based organic compounds have demonstrated their third-order NLO properties using this method. acs.org For organic compounds containing heavy atoms like iodine, the Z-scan technique could reveal interesting nonlinear absorption characteristics. utm.my A hypothetical Z-scan result for this compound might show a pre-focal peak followed by a post-focal valley, indicating a negative nonlinear refractive index (self-defocusing).
Molecular Dynamics (MD) Simulations for Conformational Stability and Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, its stability, and its interactions with its environment (e.g., solvent molecules).
For this compound, MD simulations could be used to:
Investigate conformational stability: The molecule has rotational freedom around the C-C bond connecting the carboxylic acid to the pyridine ring. MD simulations can determine the preferred conformations and the energy barriers between them.
Study intramolecular hydrogen bonding: The dynamics and stability of the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups can be monitored over time.
Analyze solvent interactions: By simulating the molecule in a solvent box (e.g., water), one can study the formation and lifetime of hydrogen bonds with solvent molecules and understand its solvation properties. Research on other carboxylic acids has utilized MD simulations to explore such solute-solvent interactions.
MD simulations on related systems, such as pyridine-carboxylic acid complexes, have provided insights into their dynamical behaviors and interactions. aip.org These studies serve as a methodological basis for what could be learned about this compound through similar computational experiments.
Chemical Reactivity and Derivatization Studies
Acid-Base Chemistry and Tautomerism (e.g., 4-Hydroxypyridine (B47283) vs. 4-Pyridone Equilibrium)
The presence of both a hydroxyl and a carboxyl group on the pyridine (B92270) ring allows for interesting tautomeric equilibria. Specifically, hydroxypyridine derivatives can exist in equilibrium with their corresponding pyridone forms. For 4-hydroxypyridines, this equilibrium is between the enol (hydroxypyridine) form and the keto (pyridone) form.
In the case of 4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid, the equilibrium lies between the 4-hydroxypyridine tautomer and the 4-pyridone tautomer. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic effects of the other substituents on the ring. The study of related hydroxypyridine-carboxylic acid (HPC) derivatives shows that they can readily transform between keto and enol forms, with the proton position correlating to the aromaticity of the pyridine ring. unipd.it In many hydroxypyridine derivatives, the pyridone form is often the more stable tautomer. The intramolecular hydrogen bonding between the vicinal hydroxyl and carboxylate groups can also play a significant role in stabilizing specific tautomeric forms. unipd.it
| Tautomeric Form | Structure | Key Features |
|---|---|---|
| 4-Hydroxypyridine (Enol form) | Aromatic pyridine ring with a hydroxyl substituent. | |
| 4-Pyridone (Keto form) | A carbonyl group within the ring, leading to partial loss of aromaticity. unipd.it |
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. wikipedia.org The feasibility and orientation of such reactions on the this compound ring are determined by the combined electronic effects of the existing substituents.
The substituents can be classified as either activating or deactivating towards electrophilic attack. wikipedia.org
-OH (Hydroxyl) group: An activating group and ortho-, para-directing due to its ability to donate electron density via resonance.
-I (Iodo) groups: Deactivating due to their inductive electron-withdrawing effect, but ortho-, para-directing because of resonance electron donation from their lone pairs.
-COOH (Carboxylic acid) group: A deactivating group and meta-directing due to its strong electron-withdrawing nature through both induction and resonance.
| Substituent | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -COOH | 2 | Deactivating | Meta-directing |
| -I | 3 | Deactivating | Ortho-, para-directing |
| -OH | 4 | Activating | Ortho-, para-directing |
| -I | 5 | Deactivating | Ortho-, para-directing |
Nucleophilic Substitution Reactions of Halogen and Hydroxyl Groups
The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing carboxylic acid group and iodine atoms, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The iodine atoms at positions 3 and 5 are potential leaving groups in such reactions. Nucleophiles can attack the carbon atoms bearing the iodine, leading to their displacement. The reactivity would be higher than that of a corresponding benzene (B151609) derivative due to the ring's lower electron density.
The hydroxyl group at the 4-position is generally a poor leaving group. However, it can be converted into a better leaving group, for example, by protonation under acidic conditions or by conversion to a sulfonate ester. This would facilitate its substitution by a strong nucleophile.
Decarboxylation Reactions and their Mechanisms
Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. Pyridine-2-carboxylic acids can undergo decarboxylation, often upon heating. The mechanism involves the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated. This facilitates the departure of CO2 and the formation of a carbanion at the C-2 position. This carbanion is then protonated by a solvent or other proton source to yield the decarboxylated product, 4-hydroxy-3,5-diiodopyridine. The stability of the C-2 carbanion intermediate is a key factor in the ease of decarboxylation. In some cases, decarboxylation can be promoted by metal catalysts. Studies on related functionalized 2-pyridone-3-carboxylic acids have demonstrated that decarboxylation can be achieved using reagents like potassium carbonate in toluene. researchgate.net Another specialized method is the Barton decarboxylation, which proceeds via a radical mechanism involving O-acyl esters of N-hydroxy-2-thiopyridone. researchgate.net
Complexation and Chelation Chemistry with Metal Ions
The arrangement of the hydroxyl group at C-4 and the carboxylic acid at C-2 in this compound creates a potential bidentate chelation site for metal ions. The oxygen atoms from the deprotonated hydroxyl (or pyridone carbonyl) and the carboxylate group can coordinate with a metal ion to form a stable five- or six-membered ring.
Studies on analogous 4-hydroxy-3,5-pyridinedicarboxylic acids have shown strong complexation with various metal ions, including Fe(III), Al(III), Cu(II), and Zn(II). scispace.comdntb.gov.ua These related compounds have been investigated for their potential use in chelation therapy for metal overload conditions. scispace.comdntb.gov.uaresearchgate.net The affinity for specific metal ions and the stability of the resulting complexes are dependent on the pH of the solution and the nature of the metal ion. It is highly probable that this compound would exhibit similar chelating properties, forming stable complexes with a range of metal ions.
| Metal Ion | Potential Complex Formation | Relevant Research Context |
|---|---|---|
| Fe(III) | Forms stable complexes with hydroxypyridine carboxylic acid ligands. | Chelation therapy for iron overload. scispace.comdntb.gov.uaresearchgate.net |
| Al(III) | Shows strong binding affinity with related ligands. | Chelation therapy for aluminum overload. scispace.comdntb.gov.uaresearchgate.net |
| Cu(II) | Coordination properties have been studied for similar compounds. | Competition studies with toxic and essential metals. scispace.comresearchgate.net |
| Zn(II) | Coordination properties have been studied for similar compounds. | Competition studies with toxic and essential metals. scispace.comresearchgate.net |
Exploration of Reactivity with Other Organic Species
Beyond the fundamental reactions described above, the functional groups of this compound allow for a variety of other transformations.
Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form the corresponding esters.
Amide Formation: The carboxylic acid can be converted to an acyl chloride or activated with coupling reagents to react with amines, forming amides.
Alkylation/Acylation of the Hydroxyl Group: The hydroxyl group can react with alkylating or acylating agents to form ethers or esters, respectively.
Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. This alcohol could then be further oxidized to an aldehyde. nih.gov
These derivatization reactions provide pathways to synthesize a wide range of analogs with potentially modified physical, chemical, and biological properties.
Mechanistic Investigations of Interactions and Transformations
Mechanistic Pathways of Synthetic Reactions
The synthesis of 4-hydroxy-3,5-diiodopyridine-2-carboxylic acid and its derivatives involves a variety of reaction mechanisms, leveraging the reactivity of the di-iodinated pyridine (B92270) core.
Palladium-catalyzed reactions are powerful tools for the functionalization of aryl halides, including diiodopyridines. Carbonylation, in particular, represents a versatile method for introducing a carboxylic acid or derivative group. The general mechanism for palladium-catalyzed carbonylation of a diiodopyridine substrate proceeds through a well-established catalytic cycle.
The catalytic cycle typically involves the following key steps:
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of the diiodopyridine substrate, forming an arylpalladium(II) complex. Given the two iodine atoms, regioselectivity can be a critical factor, often influenced by steric and electronic effects of the other ring substituents.
Carbon Monoxide (CO) Insertion : A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the aryl-palladium bond. This step forms an acylpalladium(II) intermediate, which is a key reactive species.
Nucleophilic Attack : A nucleophile, such as water (hydroxycarbonylation), an alcohol (alkoxycarbonylation), or an amine (aminocarbonylation), attacks the acylpalladium complex.
Reductive Elimination : This final step involves the reductive elimination of the desired carbonyl compound (e.g., a carboxylic acid, ester, or amide) from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Transition metal-catalyzed carbonylation reactions are valued for their versatility in synthesizing a wide array of important compounds, including pharmaceuticals. The use of bifunctional nucleophiles in these reactions can lead to the synthesis of various complex molecules with high yield and selectivity.
| Step | Description | Intermediate Species |
|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of the diiodopyridine. | Aryl-Pd(II)-I complex |
| CO Insertion | Carbon monoxide inserts into the Aryl-Pd bond. | Acyl-Pd(II)-I complex |
| Nucleophilic Attack | A nucleophile (e.g., H₂O) attacks the acyl carbon. | Acyl-Pd(II)-Nu complex |
| Reductive Elimination | The final product is released, and the Pd(0) catalyst is regenerated. | Carboxylic acid product + Pd(0) |
Beyond catalytic cycles, the synthesis of the 4-hydroxy-3,5-diiodopyridine core often relies on ionic mechanisms, specifically electrophilic aromatic substitution. The electron-rich nature of the 4-hydroxypyridine (B47283) precursor, enhanced by the activating hydroxyl group, makes it susceptible to attack by electrophiles.
Ionic Pathway: Electrophilic Iodination The direct iodination of 4-hydroxypyridine is a common route to introduce the iodine atoms at the 3 and 5 positions. The mechanism proceeds as follows:
Generation of Electrophile : An iodinating agent, such as iodine (I₂) or an in-situ generated iodine species, acts as the source of the electrophile (I⁺ or a polarized equivalent).
Nucleophilic Attack : The π-system of the pyridine ring, activated by the electron-donating hydroxyl group, attacks the electrophilic iodine. The attack occurs preferentially at the positions ortho to the hydroxyl group (C3 and C5), which are sterically accessible and electronically activated.
Aromatization : A base present in the reaction mixture removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the pyridine ring and yielding the iodinated product. The process is repeated to introduce the second iodine atom.
One patented method describes the synthesis of 3,5-diiodo-4-hydroxypyridine using 4-hydroxypyridine as the starting material, where sodium iodide is slowly oxidized to iodine in-situ, highlighting an ionic pathway. mdpi.com
Radical Pathways While less common for the initial synthesis, radical pathways could be involved in subsequent functionalization reactions. Photochemical methods, for instance, can generate radical species from aryl halides. A potential radical mechanism could be initiated by photoexcitation of a deprotonated 4-hydroxycoumarin (B602359) derivative, which then acts as a strong single-electron transfer (SET) reductant to activate an alkyl iodide. nih.gov This generates an electrophilic radical that is then intercepted by a nucleophile. nih.gov Although not directly demonstrated for this compound, such light-driven, radical-based approaches offer alternative pathways for creating C-C bonds at specific positions on the heterocyclic ring. nih.gov
Mechanisms of Biochemical Interactions (e.g., Enzyme Inhibition)
The biological activity of iodinated aromatic compounds is often linked to their ability to act as enzyme inhibitors. For compounds like this compound, the diiodo-hydroxyphenyl motif is analogous to that found in thyroid hormones, suggesting potential interactions with enzymes in related pathways, such as iodothyronine deiodinases. nih.govwikipedia.org
A primary mechanism underpinning these interactions is halogen bonding. nih.govnih.gov This non-covalent interaction occurs between the iodine atoms (acting as Lewis acids) and an electron-rich donor (Lewis base) in a biological target, such as a backbone carbonyl oxygen in a protein. nih.govacs.org The strength of this interaction follows the trend I > Br > Cl, making iodine a particularly effective halogen for forming strong, directional bonds in a binding pocket. nih.govacs.org
Molecular docking simulations are computational tools used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.govmdpi.com For a molecule like this compound, docking studies would likely reveal several key interactions that stabilize the ligand-target complex.
Key Potential Ligand-Target Interactions:
Halogen Bonding : The iodine atoms at the 3 and 5 positions are prime candidates for forming halogen bonds. In enzyme active sites, the backbone carbonyl oxygen of an amino acid is a common halogen bond acceptor. acs.org This interaction is highly directional and can significantly contribute to binding affinity. acs.org For example, studies on iodothyronine deiodinase inhibitors suggest that a key interaction involves a halogen bond between the ligand's iodine and the selenium of the active site's selenocysteine (B57510) residue. nih.gov
Hydrogen Bonding : The hydroxyl group at C4 and the carboxylic acid group at C2 are potent hydrogen bond donors and acceptors. They can form crucial hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) or with the peptide backbone in the enzyme's active site.
Ionic Interactions : The carboxylic acid group can be deprotonated at physiological pH, allowing it to form strong salt bridges (ionic bonds) with positively charged residues like Lysine or Arginine.
π-π Stacking : The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan.
| Functional Group | Type of Interaction | Potential Interacting Residues |
|---|---|---|
| Iodine atoms (C3, C5) | Halogen Bonding | Backbone C=O, Ser, Thr, Sec |
| Hydroxyl group (C4) | Hydrogen Bonding (Donor/Acceptor) | Asp, Glu, Ser, His |
| Carboxylic Acid (C2) | Hydrogen Bonding, Ionic Interaction | Lys, Arg, His, Ser |
| Pyridine Ring | π-π Stacking | Phe, Tyr, Trp |
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For pyridine carboxylic acid derivatives, SAR studies can guide the design of more potent and selective enzyme inhibitors. nih.gov
Role of Iodine Substituents : The presence, number, and position of iodine atoms are critical. The diiodo substitution pattern significantly enhances the potential for halogen bonding compared to mono-iodo or non-iodinated analogues. acs.org The strength of halogen bonding directly correlates with the size of the halogen, meaning iodine provides a greater increase in binding affinity compared to bromine or chlorine. acs.org
Impact of the Carboxylic Acid Group : The carboxylic acid group is a key pharmacophoric feature. Its ability to form hydrogen bonds and ionic interactions often anchors the ligand in the binding site. nih.gov Esterification or amidation of this group would alter its interaction profile, potentially changing the compound's selectivity and potency.
Influence of the Hydroxyl Group : The phenolic hydroxyl group is important for both ring activation in synthesis and for direct interactions within a binding site. Its position relative to the other substituents is crucial for establishing the correct geometry for binding. Replacing or modifying this group would likely have a significant impact on biological activity.
The Pyridine Ring : The nitrogen atom in the pyridine ring influences the molecule's electronic properties, solubility, and ability to form hydrogen bonds, distinguishing it from simple benzene (B151609) derivatives. nih.gov
Studies on related compounds have shown that even small changes, such as replacing an -OMe group with an -OH group on a pyridine ring, can significantly improve antiproliferative activity by orders of magnitude. nih.gov
Role of Functional Groups in Chemical and Biochemical Selectivity
The selectivity of this compound in both chemical reactions and biological interactions is a direct consequence of its distinct functional groups.
Hydroxyl Group (-OH) : Chemically, this group is a strong activating group for electrophilic substitution, directing incoming electrophiles to the ortho positions (C3 and C5). Biochemically, it acts as a critical hydrogen bond donor and acceptor, helping to orient the molecule within a specific binding pocket.
Iodine Atoms (-I) : In chemical synthesis, the carbon-iodine bonds are relatively weak, making them ideal leaving groups for transition metal-catalyzed cross-coupling reactions like carbonylation. In a biochemical context, the large, polarizable iodine atoms are excellent halogen bond donors, providing a strong, directional interaction that can confer high affinity and selectivity for a target protein. nih.govacs.org
Carboxylic Acid Group (-COOH) : Chemically, this group provides a handle for further derivatization into esters, amides, and other functional groups. Biochemically, its ability to act as a hydrogen bond donor/acceptor and to form charge-based ionic interactions makes it a crucial anchor point for binding to many enzymes and receptors. nih.gov
The specific arrangement of these three types of functional groups on the pyridine scaffold creates a unique chemical entity with a defined three-dimensional structure and electronic profile, which collectively determine its reactivity and its potential as a selective bioactive molecule.
Potential Research Applications
Intermediate in Advanced Organic Synthesis
The reactivity of its multiple functional groups positions 4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid as a valuable building block for the synthesis of more complex molecules. The presence of iodine atoms, in particular, opens avenues for a variety of cross-coupling reactions, which are fundamental in modern organic chemistry.
The molecular architecture of this compound is well-suited for its use as a precursor in the construction of elaborate heterocyclic systems. The pyridine (B92270) ring is a common core in many biologically active compounds, and this molecule provides a heavily functionalized starting point for further modification.
Researchers have demonstrated that related heterocyclic carboxylic acids are crucial intermediates for creating fused ring systems. For example, substituted 4-oxoquinoline-3-carboxylic acid has been used to synthesize complex structures like hexahydro chemsrc.comthiazepino[2,3-h]quinoline-9-carboxylic acid through multi-step reactions involving nucleophilic aromatic substitution followed by lactamization. nih.gov Similarly, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid serve as promising scaffolds for developing novel antimicrobial and anticancer agents, highlighting the utility of such core structures in medicinal chemistry. mdpi.comnih.gov The strategic placement of functional groups on this compound allows for sequential, site-selective reactions to build polycyclic and pharmacologically relevant scaffolds.
Aromatic carboxylic acids are widely utilized as foundational components in the design of functional materials, particularly coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are constructed from organic ligands (linkers) and metal ions or clusters. The carboxylic acid group and the pyridine nitrogen of this compound can both serve as coordination sites for metal ions, making it a candidate ligand for the synthesis of novel MOFs. mdpi.com
The properties of such materials are highly dependent on the structure of the organic linker. The rigidity of the pyridine ring combined with the potential for hydrogen bonding from the hydroxyl group could direct the assembly of specific network topologies. Furthermore, the presence of heavy iodine atoms could impart unique properties to the resulting materials, such as a high refractive index or specific interactions through halogen bonding.
Exploration in Enzyme Inhibition and Biochemical Probes
The structural motifs present in this compound are found in numerous molecules known to interact with biological systems, particularly enzymes. This suggests its potential as a scaffold for the development of new inhibitors and probes.
Various classes of heterocyclic carboxylic acids have been identified as potent enzyme inhibitors. These molecules often function by chelating metal ions in the enzyme's active site or by mimicking a natural substrate. For instance, derivatives of 4-hydroxy-pyrimidine-5-carboxamide have been developed as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases, which are key enzymes in the cellular response to oxygen levels. nih.gov Other research has focused on 4-quinoline carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an important target in the treatment of autoimmune diseases and cancer. nih.gov
The combination of a 4-hydroxy and a 2-carboxylic acid group on a pyridine ring, as seen in the title compound, is a classic bidentate chelation motif for metal ions. This feature suggests that the compound could be explored as a potential inhibitor for various metalloenzymes. The table below summarizes research on structurally related compounds and their roles as enzyme inhibitors, underscoring the potential of this chemical class.
| Compound Class | Target Enzyme | Research Focus |
| 4-Hydroxy-pyrimidine-carboxamides | Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases | Development of orally active pan-inhibitors for treating anemia. nih.gov |
| 4-Quinoline Carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | Structure-guided design of inhibitors with improved interactions in the enzyme's binding pocket. nih.gov |
| 4-Hydroxyquinoline-3-carboxylic Acids | Dehydrogenase Enzymes | Investigation into inhibitors of cell respiration, with a focus on mitochondrial enzymes. nih.gov |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA Gyrase B | Discovery of novel antibacterial agents targeting bacterial topoisomerases. univie.ac.at |
| 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids | Metallo-β-lactamases | Identification of new scaffolds to combat bacterial resistance to β-lactam antibiotics. researchgate.net |
This table is based on data from existing research on related compounds and is for illustrative purposes regarding potential research directions.
Molecular probes are essential tools for studying biological processes. The structure of this compound offers several handles for its development into such a probe. The two iodine atoms could be replaced with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create a radioligand for use in binding assays or for in vivo imaging techniques like SPECT (Single Photon Emission Computed Tomography).
Furthermore, the pyridine core is a component of many fluorescent molecules. Through chemical modification, such as condensation reactions at the carboxylic acid group or etherification of the hydroxyl group, it may be possible to attach fluorophores or other reporter groups, thereby designing probes for use in fluorescence-based biochemical assays.
Materials Science Research
In materials science, the compound holds potential due to its high halogen content and its capacity for self-assembly through various non-covalent interactions. The iodine atoms can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which is increasingly used as a tool for crystal engineering and the design of supramolecular structures. researchgate.net
The assembly of molecules through halogen and hydrogen bonding can lead to the formation of liquid crystals or other ordered materials with interesting optical or electronic properties. The high mass of the iodine atoms could also be exploited in the creation of materials with a high refractive index or materials that are effective at absorbing X-rays or gamma rays. The combination of a rigid aromatic core with multiple sites for hydrogen and halogen bonding makes this compound an intriguing candidate for fundamental studies in supramolecular chemistry and advanced materials design.
Investigation of Nonlinear Optical (NLO) Materials
Organic molecules with extensive π-electron systems are of significant interest for NLO applications. researchgate.net The investigation into the NLO properties of pyridine derivatives is an active area of research. inoe.ronih.gov The charge transfer interactions within molecules containing both electron-donating and electron-withdrawing groups can lead to large hyperpolarizability values, a key characteristic for NLO materials. inoe.ro
While direct experimental data for this compound is not available, studies on similar carboxylic acid derivatives have shown that they can be considered for NLO applications. researchgate.netnih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to calculate properties like dipole moment, polarizability, and hyperpolarizability to predict the NLO response of a molecule. nih.gov The presence of heavy atoms like iodine can also influence the NLO properties. Further research involving both computational and experimental studies, such as Z-scan measurements, would be necessary to determine the third-order nonlinear susceptibility (χ(3)) and other NLO parameters of this compound. inoe.ro
Table 1: Key Parameters in NLO Material Investigation
| Parameter | Description | Relevance to this compound |
| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule. | The arrangement of hydroxyl, carboxyl, and iodo groups would result in a significant dipole moment, which is often a prerequisite for second-order NLO activity. |
| Polarizability (α) | The tendency of a molecule's electron cloud to be distorted by an external electric field. | The delocalized π-electrons of the pyridine ring are expected to contribute to its polarizability. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | The push-pull nature of the substituents on the pyridine ring suggests a potentially significant first hyperpolarizability. |
| Third-Order Nonlinear Susceptibility (χ(3)) | A measure of the third-order NLO response of a material. | This parameter is crucial for applications in all-optical switching and data processing. Its value for the target compound is currently unknown. |
Design of Optoelectronic Components
Materials with significant NLO properties are foundational for the development of various optoelectronic devices. dtic.mil Should this compound be found to possess favorable NLO characteristics, it could be explored for use in components such as:
Optical Switches: Materials that can change their optical properties in response to light could be used to create all-optical switches for high-speed data processing.
Electro-optic Modulators: These devices modify a property of light in response to an electric field and are essential for optical communications.
The design of such components would require the synthesis of high-purity crystalline forms of the compound or its incorporation into polymer matrices to create functional films. dtic.mil
Agrochemical Research and Development
Pyridine carboxylic acid derivatives are a well-established class of compounds in agrochemical research, with many exhibiting herbicidal or plant growth regulatory activities.
Studies on Plant Enzyme Inhibition Mechanisms
The biological activity of many agrochemicals stems from their ability to inhibit specific enzymes in plants. Analogs of 2-pyridinecarboxylic acid have demonstrated inhibitory effects on plant germination and growth, with some compounds showing activity against enzymes like α-amylase and carboxypeptidase A. nih.gov
While there is no specific research on the enzyme inhibition profile of this compound, its structure warrants investigation. The carboxylic acid group is a key feature in many enzyme inhibitors. Research in this area would involve screening the compound against a panel of key plant enzymes to identify potential targets.
Table 2: Potential Plant Enzyme Targets for Inhibition Studies
| Enzyme | Function in Plants | Potential Impact of Inhibition |
| α-Amylase | Starch degradation, providing energy for germination and growth. | Inhibition could lead to reduced germination and stunted growth. nih.gov |
| Carboxypeptidase A | Protein and peptide metabolism. | Disruption of protein turnover and signaling pathways. nih.gov |
| Acetolactate Synthase (ALS) | Catalyzes a key step in the biosynthesis of branched-chain amino acids. | A common target for herbicides, inhibition leads to plant death. |
| Protoporphyrinogen Oxidase (PPO) | Involved in chlorophyll (B73375) and heme biosynthesis. | Inhibition causes rapid photodynamic damage and cell death. |
Development of Agricultural Research Tools
Beyond direct application as an active ingredient, compounds like this compound can serve as valuable tools in agrochemical research. It could be used as:
A molecular scaffold: For the synthesis of a library of related compounds to conduct structure-activity relationship (SAR) studies. By systematically modifying the functional groups on the pyridine ring, researchers can understand which features are critical for biological activity.
A reference compound: In screening assays to validate new biological targets or to compare the efficacy of newly synthesized potential agrochemicals.
Further research is required to synthesize and evaluate this compound for these potential applications.
Future Research Directions and Challenges
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of highly functionalized pyridine (B92270) derivatives, such as 4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid, often relies on multi-step processes that may involve harsh reaction conditions and the use of hazardous reagents. A significant area for future research is the development of more sustainable and efficient synthetic pathways.
Current synthetic strategies for similar iodinated aromatic compounds often employ methods that are not environmentally benign. mdpi.comsemanticscholar.orgresearchgate.netnih.gov Future efforts should focus on the application of green chemistry principles to the synthesis of this compound. This could involve exploring solvent-free reactions, utilizing mechanochemistry (ball milling), or employing aqueous-phase reactions to minimize the environmental impact of production. mdpi.comsemanticscholar.orgresearchgate.netnih.govijarsct.co.in The use of microwave-assisted synthesis could also be investigated to potentially reduce reaction times and improve energy efficiency. ijarsct.co.in
Furthermore, the development of catalytic methods for the direct and regioselective iodination of a suitable pyridine precursor would be a significant advancement. manac-inc.co.jp This would reduce the number of synthetic steps and the generation of waste. A comparative analysis of potential green synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Green Synthetic Approaches
| Approach | Potential Advantages | Key Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Scale-up limitations, requirement for specialized equipment. |
| Mechanochemistry | Solvent-free conditions, reduced waste generation. | Potential for limited reaction scope, challenges in reaction monitoring. |
| Aqueous-Phase Synthesis | Use of an environmentally benign solvent, simplified product isolation. | Poor solubility of organic substrates, potential for competing hydrolysis reactions. |
Comprehensive Investigation of Solid-State Properties and Polymorphism
The solid-state properties of a chemical compound, including its crystal structure and polymorphism, are of fundamental importance as they can influence its physical and chemical behavior. acs.orgosti.govjscimedcentral.com To date, there is a lack of publicly available experimental data on the crystal structure and polymorphic forms of this compound.
A crucial area of future research is the thorough characterization of the solid-state properties of this compound. This would involve single-crystal X-ray diffraction to determine its three-dimensional molecular and packing structure. acs.orgosti.govnih.gov Such a study would provide valuable insights into intermolecular interactions, such as hydrogen bonding and halogen bonding, which are expected to be significant given the molecular structure.
Furthermore, a systematic polymorphism screen is warranted to identify and characterize any different crystalline forms of the compound. acs.orgresearchgate.netrsc.orgresearchgate.net This would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The identification of polymorphs is critical as they can exhibit different stabilities and properties.
Advanced Computational Modeling of Reactivity and Interactions
Computational chemistry offers powerful tools to predict and understand the behavior of molecules. nih.govsemanticscholar.orgresearchgate.netchemrxiv.org For this compound, advanced computational modeling represents a significant avenue for future research.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. semanticscholar.orgresearchgate.netchemrxiv.orgnih.gov Such studies can provide insights into the effects of the iodo, hydroxyl, and carboxylic acid substituents on the electronic properties of the pyridine ring. Furthermore, computational methods can be used to model the intermolecular interactions that govern the solid-state packing of the compound, including the strength and nature of hydrogen and halogen bonds.
Computational modeling can also be used to predict the reactivity of this compound. For example, calculations can be used to determine the most likely sites for electrophilic and nucleophilic attack, as well as to model the transition states and reaction pathways for various chemical transformations. This information would be invaluable for guiding the design of new synthetic routes and for predicting the chemical behavior of the compound.
Discovery of Novel Chemical Reactivity Patterns
The unique combination of functional groups in this compound suggests a rich and potentially novel chemical reactivity. Picolinic acids, which are pyridine-2-carboxylic acids, are known to undergo a variety of chemical transformations. umsl.eduwikipedia.orgwikipedia.org The presence of two iodine atoms and a hydroxyl group on the pyridine ring is expected to significantly influence its reactivity.
Future research should focus on a systematic exploration of the chemical reactivity of this compound. This could include investigating its behavior in various reaction types, such as:
Decarboxylation reactions: Picolinic acids can undergo decarboxylation under certain conditions, and the influence of the iodo and hydroxyl substituents on this process would be of interest. nih.govresearchgate.net
Reactions at the carboxylic acid group: Standard transformations of the carboxylic acid, such as esterification and amidation, should be explored to synthesize new derivatives.
Substitution of the iodine atoms: The iodine atoms are potential sites for nucleophilic substitution or for participation in cross-coupling reactions, providing a handle for further functionalization of the pyridine ring.
Reactions involving the hydroxyl group: The hydroxyl group could be alkylated, acylated, or otherwise modified to generate a library of new compounds.
A summary of potential reactivity studies is presented in Table 2.
Table 2: Potential Reactivity Studies for this compound
| Reaction Type | Potential Products | Research Focus |
|---|---|---|
| Decarboxylation | 3,5-diiodo-4-hydroxypyridine | Investigating the conditions required and the influence of substituents. |
| Esterification | Esters of this compound | Synthesis of new derivatives with modified solubility and electronic properties. |
| Amidation | Amides of this compound | Creation of compounds with potential for different intermolecular interactions. |
Exploration of New Avenues for Research Applications (non-clinical)
While the direct applications of this compound have yet to be extensively explored, its structure suggests several potential non-clinical research applications. The presence of multiple functional groups makes it an interesting building block for the synthesis of more complex molecules. synchem.de
Future research could explore the use of this compound in the following areas:
Materials Science: The ability of the molecule to participate in hydrogen and halogen bonding could be exploited in the design of novel supramolecular assemblies and crystal engineering. nih.govnih.gov Its utility as a linker in the synthesis of metal-organic frameworks (MOFs) could also be investigated.
Coordination Chemistry: As a derivative of picolinic acid, it has the potential to act as a chelating ligand for various metal ions. The synthesis and characterization of its metal complexes could reveal interesting structural and catalytic properties.
Catalysis: The pyridine nitrogen and other functional groups could allow the molecule or its derivatives to act as organocatalysts in various chemical transformations. semanticscholar.org
Dye Synthesis: The mention of its use as an intermediate in the synthesis of dyes suggests that further exploration of its chromophoric properties and those of its derivatives could be a fruitful area of research. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-hydroxy-3,5-diiodopyridine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves iodination of pyridine derivatives. A plausible route includes:
Pyridine N-oxidation (e.g., using H₂O₂/CH₃COOH) to activate the ring for electrophilic substitution .
Regioselective iodination at the 3- and 5-positions using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH and temperature .
Carboxylation via directed ortho-metalation (e.g., using LDA or Grignard reagents) followed by CO₂ quenching .
- Key Challenges : Ensuring regioselectivity during iodination and avoiding over-halogenation.
- Validation : Characterize intermediates via ¹H NMR (e.g., absence of aromatic protons at iodinated positions) and HPLC for purity (>95%) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., loss of aromatic protons at 3,5-positions) .
- FT-IR : Detect carboxylic acid O-H stretching (~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹) .
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M-H]⁻ peak at m/z 390.8 for C₆H₃I₂NO₃) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during iodination of pyridine-2-carboxylic acid derivatives?
- Methodological Answer :
- Factors to Optimize :
- Case Study : In related diiodo compounds, excess ICl at 0°C in DMF yielded >80% diiodinated product .
Q. What strategies resolve contradictions in spectroscopic data for diiodinated aromatic systems?
- Methodological Answer :
- Problem : Overlapping signals in NMR due to symmetry or paramagnetic effects from iodine.
- Solutions :
2D NMR (COSY, HSQC) : Assign coupling patterns and differentiate between equivalent protons .
X-ray Crystallography : Resolve ambiguity by determining crystal structure .
Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G*) .
Q. How does this compound interact with biological targets?
- Methodological Answer :
- Applications : As a tyrosine analog, it may inhibit enzymes like thyroid peroxidase (TPO) via competitive binding to iodine-binding sites .
- Experimental Design :
Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates .
Molecular Docking : Simulate binding affinity with TPO active site (e.g., AutoDock Vina) .
- Data Interpretation : Correlate iodination degree with inhibitory potency (e.g., diiodo vs. monoiodo derivatives) .
Stability and Handling
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer :
- Storage Conditions :
| Factor | Recommendation |
|---|---|
| Temperature | -20°C in amber vials to prevent light-induced decomposition . |
| Humidity | Desiccator (RH < 10%) to avoid carboxylic acid hydration . |
- Stability Testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .
Contradictions in Literature
Q. How to address discrepancies in reported synthetic yields for diiodinated pyridines?
- Methodological Answer :
- Root Causes :
Iodine Source : NIS vs. ICl may alter reaction kinetics .
Purification Methods : Column chromatography vs. recrystallization affects recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
